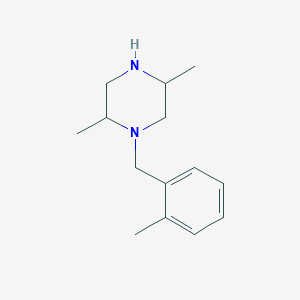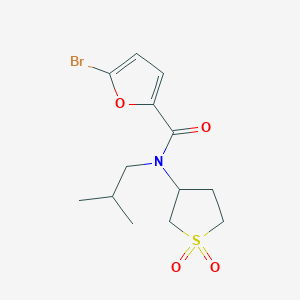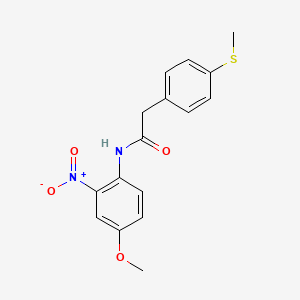![molecular formula C8H8F2O2 B2530605 [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol CAS No. 2350481-93-3](/img/structure/B2530605.png)
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Intramolecular Hydrogen Bonding Analysis
The study of (1-fluorocyclopropyl)methanol through microwave spectroscopy and quantum chemical calculations reveals that unlike other cyclopropylmethanol derivatives, this compound does not prefer a conformation stabilized by an internal hydrogen bond with the pseudo-π electrons along the edges of the ring. Instead, it forms an internal hydrogen bond between the fluorine atom and the hydroxyl group's hydrogen atom. This unique conformation is significantly more stable than other possible forms of the molecule, with a stability difference of at least 4 kJ/mol. The conformational preference is largely attributed to the electrostatic interaction between the O–H and C–F bond dipoles, as supported by both spectroscopic data and computational analysis at the MP2/6-311++G** and B3LYP/6-311++G** levels of theory .
Synthesis Analysis
The synthesis of functionalized furans, which are structurally related to the compound of interest, can be achieved through the cyclization of 1,3-bis-silyl enol ethers with 1-chloro-2,2-dimethoxyethane. This process is both regio- and diastereoselective, leading to the formation of 2-alkylidene-4-methoxytetrahydrofurans. Subsequent treatment with TFA (trifluoroacetic acid) mediates the elimination of methanol, yielding functionalized furans. Additionally, the synthesis pathway allows for the transformation of hexahydro-2,3-benzofurans into tetrahydro-2,3-benzofurans, demonstrating the versatility and efficiency of this synthetic approach .
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is of particular interest due to the unique strain and reactivity associated with the cyclopropane ring. The intramolecular hydrogen bonding observed in (1-fluorocyclopropyl)methanol, as well as the regioselective synthesis of furan derivatives, underscores the importance of understanding the electronic and steric factors that influence the conformation and reactivity of these molecules. The molecular structure analysis would benefit from further studies that explore the conformational space and reactivity patterns of cyclopropyl derivatives, especially those with additional functional groups like difluoro and furanyl substituents .
Chemical Reactions Analysis
Cyclopropanol, a compound structurally similar to the title compound, has been shown to inactivate methanol oxidase through an irreversible covalent modification of the flavin cofactor. The reaction involves the cleavage of the cyclopropyl ring and the formation of a covalent bond between a methylene carbon of cyclopropanol and the N5 of flavin. This reaction is indicative of the high reactivity of cyclopropyl-containing alcohols and their potential to undergo ring-opening reactions. The study also suggests a radical mechanism for alcohol oxidation, which could be relevant for understanding the reactivity of [(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of [(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol, the studies on related compounds provide insights into the potential properties. The intramolecular hydrogen bonding and the influence of substituents on the cyclopropane ring suggest that the title compound may exhibit unique solubility, boiling point, and stability characteristics. The reactivity towards enzymes like methanol oxidase indicates that the compound may also have biological relevance, potentially as an inhibitor or a substrate for enzymatic reactions. Further experimental studies would be required to accurately characterize the physical and chemical properties of this specific compound .
科学的研究の応用
Methane Utilization and Methanol Production
Methane, an abundant gas, can be converted to methanol through biological processes involving methanotrophs—bacteria capable of using methane as their sole carbon source. Methanotrophs can produce methanol, which then serves as a precursor or an intermediate in synthesizing valuable compounds, including those similar to “[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol” (Strong, Xie, & Clarke, 2015).
Fuel Cell Technology
Methanol is a key feedstock in direct methanol fuel cells (DMFCs), which convert chemical energy into electrical energy efficiently. The research on methanol crossover in DMFCs addresses the barriers to using methanol in fuel cells and could indirectly relate to optimizing the use of related compounds in energy applications (Heinzel & Barragán, 1999).
Hydrogen Production
The thermochemical conversion of methanol to hydrogen is a promising approach for hydrogen production, with implications for energy storage and fuel cell applications. The optimization of catalysts and reactor technologies for methanol reforming could be beneficial for the efficient use of similar compounds (García et al., 2021).
Chemical Synthesis and Catalysis
Methanol serves as a building block in chemical synthesis, including the production of formaldehyde, acetic acid, and various polymers. The development of catalysts for methanol synthesis and understanding the mechanisms and kinetics involved could provide insights into the utilization of similar compounds in catalytic processes (Cybulski, 1994).
特性
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)6(3-11)7(8)5-1-2-12-4-5/h1-2,4,6-7,11H,3H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDRVSGDPJJCJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2C(C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@@H]2[C@H](C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)


